1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and a chlorinated phenyl group Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)propyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated benzene derivative reacts with the imidazole precursor.
Final Assembly: The final step involves the coupling of the chlorophenyl-imidazole intermediate with nitric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
58831-07-5 |
---|---|
Molecular Formula |
C12H14ClN3O3 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)propyl]imidazole;nitric acid |
InChI |
InChI=1S/C12H13ClN2.HNO3/c1-10(8-15-7-6-14-9-15)11-2-4-12(13)5-3-11;2-1(3)4/h2-7,9-10H,8H2,1H3;(H,2,3,4) |
InChI Key |
VXZKVAAVVDOHON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.